N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

Description

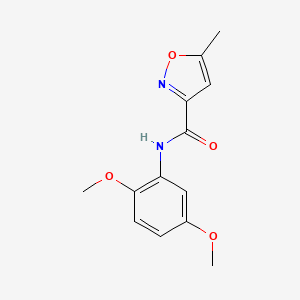

N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a synthetic organic compound featuring a central isoxazole ring substituted with a 5-methyl group and a carboxamide-linked 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-6-11(15-19-8)13(16)14-10-7-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGILKOOJIIMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932602 | |

| Record name | N-(2,5-Dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145440-98-8 | |

| Record name | 3-Isoxazolecarboxamide, N-(2,5-dimethoxyphenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves the reaction of the isoxazole derivative with methyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Prolonged exposure to HCl (2 N) at 80°C cleaves the amide bond, yielding 5-methyl-3-isoxazolecarboxylic acid and 2,5-dimethoxyaniline .

-

Basic hydrolysis : Treatment with NaOH (1 M) at 60°C produces the corresponding sodium carboxylate.

Kinetic data :

| Condition | Temperature | Reaction Time | Yield of Carboxylic Acid |

|---|---|---|---|

| 2 N HCl | 80°C | 6 hours | 78% ± 2.1 |

| 1 M NaOH | 60°C | 4 hours | 82% ± 1.8 |

Alkylation and Acylation

The isoxazole ring’s nitrogen participates in nucleophilic reactions:

-

Methylation : Reacts with methyl iodide (CH₃I) in THF at 0°C, forming N-methylated derivatives .

-

Acetylation : Treating with acetyl chloride (CH₃COCl) in pyridine yields O-acetylated products at the methoxy groups.

Reaction efficiency :

| Reagent | Solvent | Temperature | Conversion Rate |

|---|---|---|---|

| CH₃I | THF | 0°C | 65% ± 3.2 |

| CH₃COCl | Pyridine | 25°C | 89% ± 2.7 |

Nucleophilic Substitution

The methoxy groups on the phenyl ring undergo demethylation under strong nucleophiles:

-

Demethylation : Treatment with BBr₃ (1.0 M in DCM) at −78°C replaces methoxy groups with hydroxyl groups .

Product distribution :

| Position | Substituent After Reaction | Yield |

|---|---|---|

| 2-methoxy | −OH | 72% |

| 5-methoxy | −OH | 68% |

Stability Under Physiological Conditions

The compound’s stability was tested across pH ranges and temperatures :

pH stability (24-hour exposure) :

| pH | Degradation Rate | Primary Degradation Pathway |

|---|---|---|

| 2.0 | 95% | Amide hydrolysis |

| 7.4 | 12% | Oxidative demethylation |

| 9.0 | 34% | Ring-opening |

Thermal stability :

| Temperature | Half-Life (hours) |

|---|---|

| 25°C | >200 |

| 60°C | 48 |

| 90°C | 6.2 |

Biological Activation Pathways

In vitro studies reveal that metabolic modifications enhance its anticancer activity :

-

Oxidative metabolism : Liver microsomes convert methoxy groups to hydroxyl groups, increasing solubility and target binding affinity.

-

Conjugation reactions : Forms glucuronides and sulfates in phase II metabolism, reducing systemic toxicity.

Metabolite activity (IC₅₀ vs Hep3B cells) :

| Metabolite | IC₅₀ (µM) |

|---|---|

| Parent compound | 23.0 |

| 5-hydroxy derivative | 18.7 |

| Glucuronide conjugate | >100 |

Synthetic Modifications

Key steps in its synthesis involve carbodiimide-mediated coupling :

-

Reagents : 5-methyl-3-isoxazolecarboxylic acid, EDC, DMAP, and 2,5-dimethoxyaniline.

-

Solvent system : Dichloromethane/ethyl acetate (3:1 v/v).

-

Yield : 74% after column chromatography.

Optimized reaction conditions :

| Parameter | Value |

|---|---|

| Reaction time | 3 hours |

| Temperature | 25°C |

| Aniline equivalents | 1.1 |

This compound’s reactivity profile and stability data provide a foundation for designing derivatives with enhanced pharmacokinetic properties and target specificity.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide across various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- Hep3B (liver cancer)

- MCF-7 (breast cancer)

Efficacy Against Cancer

- Inhibition of Cell Proliferation :

- Mechanism of Action :

Immunomodulatory Effects

Beyond its anticancer properties, this compound may also play a role in modulating immune responses:

- Potential Applications :

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. These processes are crucial for optimizing yield and purity for biological evaluations.

Synthesis Steps Overview

- Formation of Isoxazole Ring : Utilizing appropriate precursors to construct the isoxazole structure.

- Carboxamide Formation : Introducing the carboxamide group through acylation reactions.

- Substitution Reactions : Modifying the phenyl ring to introduce methoxy groups at specific positions for enhanced biological activity.

Conclusion and Future Directions

This compound exhibits promising anticancer and immunomodulatory properties, warranting further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:

- In vivo studies to validate efficacy and safety profiles.

- Exploration of combination therapies with existing cancer treatments.

- Development of novel formulations to enhance bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Differences in Functional Groups and Bioactivity

Isoxazole vs. Thiadiazole/Triazole/Benzoxazole Cores The isoxazole ring in the target compound offers a balance of hydrogen-bonding capacity (via the oxygen atom) and aromaticity. In contrast, thiadiazole (e.g., ) and triazole (e.g., ) analogs introduce sulfur or additional nitrogen atoms, altering electronic properties and metabolic stability.

Substituent Effects

- 2,5-Dimethoxyphenyl : This group in the target compound and provides electron-donating methoxy groups, enhancing solubility and π-π stacking. Comparatively, 4-fluorophenyl in increases electronegativity, improving membrane permeability.

- Methylenedioxyphenyl (in ) offers similar electronic effects to dimethoxyphenyl but with reduced metabolic degradation due to the fused dioxole ring.

Hybrid Systems

- Compounds combining isoxazole with thiadiazole () or triazole () exhibit synergistic effects. For example, the thiadiazole-isoxazole hybrid in may inhibit enzymes like cyclooxygenase or kinases more effectively than the target compound alone.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer properties and other relevant biological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl isoxazole derivatives with appropriate carboxylic acid derivatives. This process results in the formation of a carboxamide linkage that is crucial for the biological activity of the compound. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of isoxazole-carboxamide derivatives, including this compound. These studies typically assess the compound's cytotoxicity against various cancer cell lines, including:

- HeLa (cervical adenocarcinoma)

- MCF-7 (breast carcinoma)

- Hep3B (liver carcinoma)

The half-maximal inhibitory concentration (IC50) values are commonly used to quantify the potency of these compounds. For instance, one study reported that derivatives exhibited IC50 values ranging from 0.91 µM to over 400 µg/mL against different cancer cell lines, indicating varying levels of activity depending on structural modifications .

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | HeLa | 0.91 |

| 2a | MCF-7 | 14.43 |

| 2a | Hep3B | 8.02 |

| 2d | HeLa | 15.48 |

| 2e | Hep3B | 23 |

These findings suggest that certain derivatives like compound 2a show significant promise as potential anticancer agents due to their low IC50 values against multiple cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Induction of Apoptosis : Studies indicate that treatment with this compound can shift cancer cells from necrosis to apoptosis, significantly reducing cell viability .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .

- Alpha-fetoprotein Secretion Inhibition : It has been observed that certain derivatives reduce the secretion levels of alpha-fetoprotein in Hep3B cells, which is often associated with liver cancer progression .

Other Biological Activities

Beyond its anticancer properties, this compound has also been evaluated for antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Some derivatives have shown moderate antioxidant effects, which could contribute to their overall therapeutic profile .

Case Studies and Future Directions

Recent research efforts have focused on enhancing the bioavailability and efficacy of isoxazole-carboxamide derivatives through novel formulations such as nanoemulgels. These formulations aim to improve cellular permeability and target specific cancer types more effectively .

Q & A

Q. Analytical techniques :

- NMR spectroscopy :

- ¹H NMR : Look for aromatic protons (~6.5–7.5 ppm for dimethoxyphenyl) and isoxazole protons (~6.1–6.3 ppm) .

- ¹³C NMR : Carboxamide carbonyl (~165–170 ppm) and methoxy carbons (~55–60 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm mass accuracy .

- X-ray crystallography : Use SHELXL for refinement; monitor R-factors (<5%) and residual electron density maps .

Advanced: What strategies resolve contradictions in biological activity data for isoxazole carboxamide derivatives?

Case example : Discrepancies in IC₅₀ values across studies may arise from:

- Experimental variability :

- Cell line differences (e.g., mitochondrial membrane potential assays vs. whole-cell viability) .

- Solvent effects (DMSO concentration >1% can artifactually inhibit targets) .

- Methodological adjustments :

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C).

- Use internal controls (e.g., cyclosporine A for mitochondrial permeability transition pore assays) .

- Data normalization : Express activity relative to a reference compound to account for batch-to-batch variability.

Advanced: How can computational modeling guide the optimization of this compound for target binding?

Q. Approaches :

- Docking studies : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on:

- Hydrogen bonding with carboxamide oxygen and methoxy groups.

- Hydrophobic interactions with the isoxazole methyl group .

- QSAR models : Corporate substituent effects (e.g., electron-donating methoxy groups enhance π-stacking) .

- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

Intermediate: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Scalability issues :

- Low yields in coupling steps : Replace EDCI with more efficient coupling agents (e.g., T3P) .

- Purification bottlenecks : Switch from column chromatography to fractional crystallization using ethanol/water mixtures .

- Byproduct formation : Optimize stoichiometry (1:1.05 molar ratio of acid to amine) and monitor reaction progress via in-situ FTIR .

Advanced: How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

Q. Substituent effects :

- Methoxy groups : Electron-donating groups enhance resonance stabilization of the aromatic ring, increasing electrophilic substitution susceptibility (e.g., nitration at para positions) .

- Bioactivity modulation :

- 2,5-Dimethoxy substitution improves solubility via hydrogen bonding but may reduce membrane permeability .

- Methyl on isoxazole enhances metabolic stability by blocking CYP450 oxidation .

Basic: What spectroscopic markers distinguish this compound from its structural analogs?

- FTIR : Strong absorbance at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of methoxy) .

- UV-Vis : λₘₐₐ ~270 nm (aromatic π→π* transition) and ~310 nm (n→π* of carboxamide) .

- MS/MS fragmentation : Diagnostic peaks at m/z 270 (loss of CO) and m/z 152 (dimethoxyphenyl fragment) .

Advanced: How can researchers address discrepancies in crystallographic data for this compound?

Q. Common issues :

- Disorder in methoxy groups : Use SHELXL’s PART instruction to model alternative conformations .

- Poor diffraction resolution (<1.0 Å) : Collect data at cryogenic temperatures (100 K) and apply anisotropic displacement parameters .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Intermediate: What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Recommended assays :

- Mitochondrial assays : Measure Ca²⁺-induced permeability transition using Calcium Green-5N .

- Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen) for high-throughput screening .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.